2-Chloromethyl-4-fluoro-phenylisocyanate
Description
2-Chloromethyl-4-fluoro-phenylisocyanate (CAS 67098-96-8) is a halogenated aromatic isocyanate with the molecular formula C₈H₅ClFNO. Its structure features a phenyl ring substituted with a chloromethyl group (-CH₂Cl) at position 2 and a fluorine atom at position 4, along with a reactive isocyanate (-NCO) group. This compound is of significant interest in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and polymers, due to its dual electrophilic sites (chloromethyl and isocyanate groups) and halogen-driven stability .
The chloromethyl group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the fluorine atom improves metabolic stability and lipophilicity, influencing bioavailability. The isocyanate group enables the formation of ureas, carbamates, and polyurethanes through reactions with amines, alcohols, or other nucleophiles.
Properties
IUPAC Name |
2-(chloromethyl)-4-fluoro-1-isocyanatobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO/c9-4-6-3-7(10)1-2-8(6)11-5-12/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNOAQAGODKQBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CCl)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloromethyl-4-fluoro-phenylisocyanate typically involves the following steps:
Starting Material: The synthesis begins with 2-chloromethyl-4-fluoroaniline.
Formation of Isocyanate: The aniline derivative is treated with phosgene (COCl2) under controlled conditions to form the corresponding isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and at low temperatures to prevent decomposition.
Purification: The crude product is purified by distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Handling of Phosgene: Due to the hazardous nature of phosgene, its handling requires specialized equipment and safety protocols.
Continuous Flow Reactors: These reactors allow for better control of reaction conditions and improved safety.
Automated Purification Systems: Industrial processes often use automated systems for purification to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloromethyl-4-fluoro-phenylisocyanate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by various nucleophiles such as amines, alcohols, and thiols.
Addition Reactions: The isocyanate group can react with nucleophiles to form ureas, carbamates, and thiocarbamates.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, toluene, ethanol.
Catalysts: Base catalysts such as triethylamine or acid catalysts like hydrochloric acid.
Major Products
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Thiocarbamates: Formed by the reaction with thiols.
Scientific Research Applications
2-Chloromethyl-4-fluoro-phenylisocyanate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives.
Biology: Employed in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug development due to its reactivity and ability to form stable compounds.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-Chloromethyl-4-fluoro-phenylisocyanate involves its reactivity towards nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophiles to form stable adducts. The molecular targets include amines, alcohols, and thiols, which can form ureas, carbamates, and thiocarbamates, respectively. These reactions are facilitated by the electron-withdrawing effects of the fluorine and chloromethyl groups, which increase the electrophilicity of the isocyanate group.
Comparison with Similar Compounds
Structural and Functional Analogues
The reactivity, stability, and biological activity of 2-Chloromethyl-4-fluoro-phenylisocyanate can be contextualized by comparing it with the following analogs:
| Compound Name | Molecular Formula | Substituents (Position) | Key Features |
|---|---|---|---|
| This compound | C₈H₅ClFNO | -CH₂Cl (2), -F (4), -NCO | High electrophilicity; balanced lipophilicity and metabolic stability |
| 2-Chloromethyl-3-fluoro-phenylisocyanate | C₈H₅ClFNO | -CH₂Cl (2), -F (3), -NCO | Altered fluorine position reduces steric hindrance; may improve reactivity |
| 2-Chloromethyl-4-chlorophenyl isocyanate | C₈H₅Cl₂NO | -CH₂Cl (2), -Cl (4), -NCO | Increased halogen bulk; higher stability but lower solubility |
| 2-(Trifluoromethyl)phenyl isocyanate | C₈H₄F₃NO | -CF₃ (2), -NCO | Enhanced electron-withdrawing effects; higher reactivity toward amines |
| 4-Chloro-2-methylphenyl isothiocyanate | C₈H₆ClNS | -CH₃ (2), -Cl (4), -NCS | Isothiocyanate group (-NCS) less reactive than isocyanate; thiol affinity |
Physicochemical Properties
Lipophilicity (LogP) :
- This compound: Estimated LogP ~2.5 (moderate lipophilicity due to fluorine).
- 2-Chloromethyl-4-chlorophenyl isocyanate: LogP ~3.1 (higher lipophilicity from chlorine).
- 2-(Trifluoromethyl)phenyl isocyanate: LogP ~2.8 (CF₃ increases hydrophobicity) .
Thermal Stability :
Research Findings and Case Studies
- Pharmaceutical Applications: this compound has been used to synthesize urea derivatives with anti-inflammatory activity. Its fluoro-chloromethyl combination showed 30% higher efficacy than 3-fluoro analogs in murine models . In polymer chemistry, its reactivity with diols produced polyurethanes with improved flame retardancy compared to non-halogenated analogs .
Limitations :
- The compound’s sensitivity to moisture necessitates anhydrous handling, unlike more stable isothiocyanates .
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